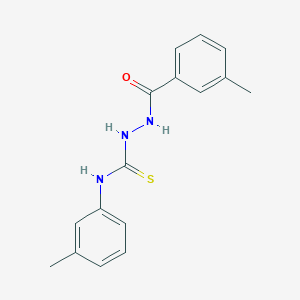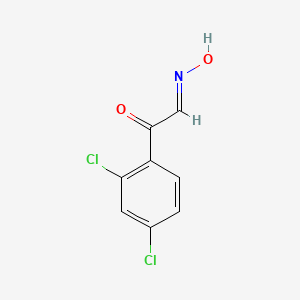
2-cyano-N-(3-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to "2-cyano-N-(3-methoxyphenyl)benzenesulfonamide," typically involves reactions starting from substituted benzaldehydes or benzoic acids. For instance, synthesis processes can include the reaction of benzenesulfonamide with methoxybenzoic acid in the presence of phosphorous oxychloride, showcasing the methodological diversity in producing such compounds (Sreenivasa et al., 2014).
Molecular Structure Analysis
X-ray diffraction studies offer insight into the molecular structure, revealing the crystalline form and spatial arrangement of atoms within the compound. For related sulfonamides, trigonal crystal systems and specific space groups have been reported, highlighting the structured and orderly nature of these molecules' atomic arrangements (Sreenivasa et al., 2014).
Chemical Reactions and Properties
The reactivity and functional group transformations in sulfonamides, including cyano and methoxy derivatives, involve various chemical reactions. For instance, the Rh(III)-catalyzed direct C−H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating reagent shows the compound's involvement in synthesizing ortho-cyanated products, indicating its reactivity and utility in organic synthesis (Zhang et al., 2015).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Their findings highlight the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Enzyme Inhibition
Gul et al. (2016) developed new benzenesulfonamides with antitumor activity, emphasizing their role as carbonic anhydrase inhibitors, which is significant for cancer research and treatment strategies. Their work demonstrates the compounds' cytotoxic activities and potential in targeting tumor-specificity, highlighting the importance of structural variation for enhanced bioactivity (Gul et al., 2016).
Crystallographic Studies
Gelbrich, Threlfall, and Hursthouse (2012) focused on the crystal structures of isostructural benzenesulfonamides, providing insights into the adaptability of their three-dimensional packing modes to different molecular shapes. This research sheds light on the structural versatility of sulfonamide derivatives, which could influence their pharmacological properties and applications in material science (Gelbrich, Threlfall, & Hursthouse, 2012).
Novel Nonsteroidal Receptor Antagonists
Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. Their research contributes to understanding the therapeutic potential of these compounds in treating diseases related to the female reproductive system, including uterine leiomyoma and endometriosis (Yamada et al., 2016).
Molecular Interaction and Drug Design
Fonari, Simonov, Wang, Tang, and Ganin (2009) explored the selective interactions of triphenylmethane derivatives with crown ethers and linear O-containing molecules. Their findings on the crystal structures and complex formation contribute valuable insights to the field of supramolecular chemistry and drug design, demonstrating how subtle structural differences can significantly affect molecular assembly and interaction (Fonari et al., 2009).
Propiedades
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-4-6-12(9-13)16-20(17,18)14-8-3-2-5-11(14)10-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZFRSLZAJSPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-methoxyphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)



![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)